molecular formula C11H15N3 B10794675 (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane

(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane

Cat. No.: B10794675
M. Wt: 189.26 g/mol
InChI Key: MDWOWXOFKFFTAB-UHFFFAOYSA-N
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Description

(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[221]-heptane is a bicyclic compound featuring a diazabicycloheptane core with a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridinyl Substituent: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group on the diazabicycloheptane core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives with suitable leaving groups under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with various functional groups attached to the pyridinyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[221]-heptane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of various enzymes.

Medicine

In medicinal chemistry, (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct reactivity and potential applications. Its combination of a diazabicycloheptane core with a pyridinyl substituent sets it apart from other similar compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3

InChI Key

MDWOWXOFKFFTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2CC3CC2CN3

Origin of Product

United States

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